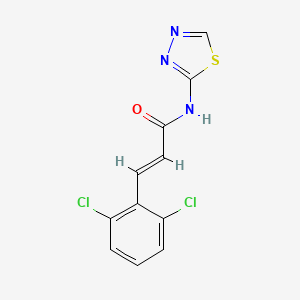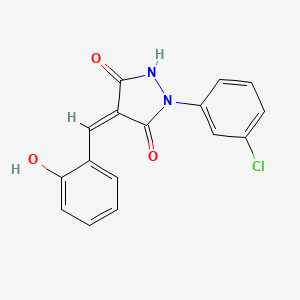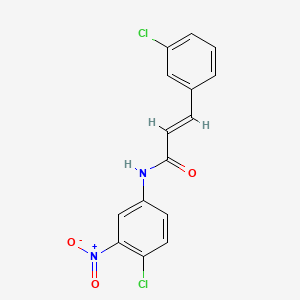
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 343.74 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. Studies have also shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide can affect the expression of various genes involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for the development of biosensors and other analytical techniques. However, the use of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is limited by its cytotoxicity and potential side effects, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, including the development of novel biosensors and other analytical tools for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to explore the potential environmental impacts of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential use in agriculture and other fields.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline and 3-chlorocinnamaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of biosensors and other analytical tools.
Another area of research where N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has shown potential is in the field of cancer therapy. Studies have shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for the development of novel cancer therapeutics.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWDJGZORSQND-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

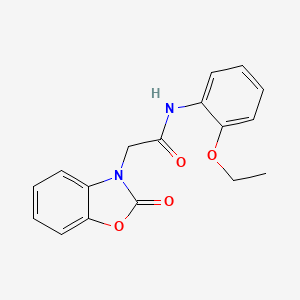

![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
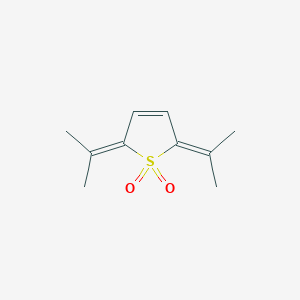
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
